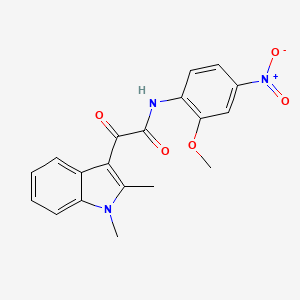
N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H13ClFN3O4 and its molecular weight is 389.77. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Imaging Agents for Brain Receptor Studies
Radioligand Development for PET Imaging
Compounds structurally related to the queried chemical have been utilized in the development of radioligands for positron emission tomography (PET) imaging, particularly for targeting brain receptors such as the 5-HT1A receptor. Radioligands like [11C]WAY-100635 and its derivatives are instrumental in studying the distribution and function of serotonin receptors in the human brain, aiding in the research of psychiatric and neurological disorders (Pike et al., 1995; Pike et al., 1996). These studies demonstrate the potential of such compounds to enhance our understanding of brain function and the mechanisms underlying various mental health conditions.
Metabolic Pathways and Pharmacokinetics
Study of Metabolism and Disposition
Research on similar compounds has also focused on understanding their metabolic pathways and disposition in the human body. For instance, studies on orexin receptor antagonists like SB-649868 have provided valuable insights into the metabolism, excretion, and pharmacokinetic profiles of these compounds, which are crucial for drug development and therapeutic application (Renzulli et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzoyl chloride to form N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide. This intermediate is then reacted with cyanoacetic acid to form N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2-cyano-2,4-dioxo-1H-pyrimidine-5-carboxamide, which is subsequently hydrolyzed to form the final product.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "4-fluorobenzoyl chloride", "cyanoacetic acid" ], "Reaction": [ "Step 1: 5-chloro-2-methoxyaniline is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide.", "Step 2: N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide is then reacted with cyanoacetic acid in the presence of a base such as potassium carbonate to form N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2-cyano-2,4-dioxo-1H-pyrimidine-5-carboxamide.", "Step 3: N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2-cyano-2,4-dioxo-1H-pyrimidine-5-carboxamide is hydrolyzed with a strong acid such as hydrochloric acid to form the final product, N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |
Número CAS |
887899-55-0 |
Fórmula molecular |
C18H13ClFN3O4 |
Peso molecular |
389.77 |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H13ClFN3O4/c1-27-15-7-2-10(19)8-14(15)22-16(24)13-9-21-18(26)23(17(13)25)12-5-3-11(20)4-6-12/h2-9H,1H3,(H,21,26)(H,22,24) |
Clave InChI |
CMRINGUSXBZDAF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




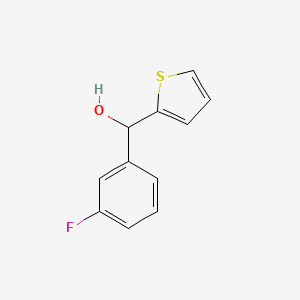
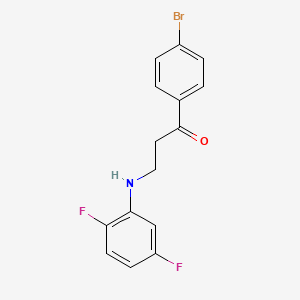
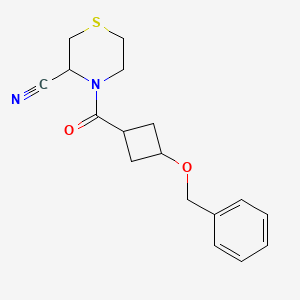
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2875674.png)
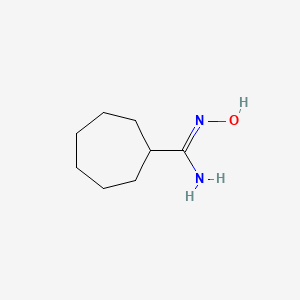
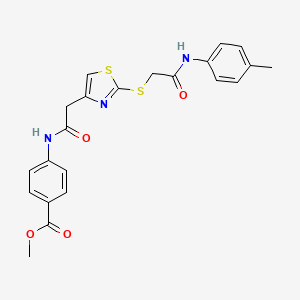
![(E)-N'-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2875679.png)
![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2875680.png)
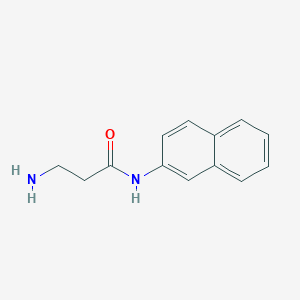


![3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2875687.png)
